3-[20-(2-Carboxyethyl)-9,14-bis(ethenyl)-5,10,15,19-tetramethyl-2,22,23,25-tetraza-1-stannaoctacyclo[11.9.1.11,8.13,21.02,6.016,23.018,22.011,25]pentacosa-3(24),4,6,8,10,12,14,16,18,20-decaen-4-yl]propanoic acid
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Overview
Description
Tin protoporphyrin IX is a synthetic heme analog that selectively inhibits heme oxygenase 2The compound is known for its ability to inhibit the enzyme heme oxygenase, which plays a crucial role in the degradation of heme to bilirubin .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tin protoporphyrin IX can be synthesized through a series of chemical reactions involving the formation of pyrrole subunits, the creation of methine bridges, and subsequent modification reactions. The synthesis typically involves the use of specific reagents and catalysts to facilitate the formation of the desired compound .
Industrial Production Methods: Industrial production of tin protoporphyrin IX often involves large-scale chemical synthesis processes. These processes are designed to optimize yield and purity while minimizing production costs. The use of advanced chemical engineering techniques and equipment is essential to achieve efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions: Tin protoporphyrin IX undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of specific reagents and conditions that promote the desired chemical transformations .
Common Reagents and Conditions: Common reagents used in the reactions involving tin protoporphyrin IX include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve optimal results .
Major Products Formed: The major products formed from the reactions of tin protoporphyrin IX depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of the compound, while reduction reactions may yield reduced forms .
Scientific Research Applications
Tin protoporphyrin IX has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In the medical field, it is used in photodynamic therapy to treat certain types of cancer due to its photosensitivity . In biology, it is studied for its role in inhibiting heme oxygenase and its potential antiviral activity . In the industrial field, it is used in the manufacturing of dyes and pigments .
Mechanism of Action
The mechanism of action of tin protoporphyrin IX involves its ability to competitively inhibit the enzyme heme oxygenase. This inhibition prevents the degradation of heme to bilirubin, thereby reducing bilirubin levels in plasma. Additionally, tin protoporphyrin IX has been found to directly inactivate certain infectious particles, suggesting potential antiviral activity .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to tin protoporphyrin IX include other synthetic heme analogs such as zinc protoporphyrin IX and iron protoporphyrin IX . These compounds share structural similarities but differ in their specific metal centers and biological activities.
Uniqueness: Tin protoporphyrin IX is unique due to its selective inhibition of heme oxygenase 2 and its potential antiviral properties. Unlike other heme analogs, tin protoporphyrin IX has shown promise in reducing bilirubin levels and inactivating certain viruses, making it a compound of significant interest in both medical and biological research .
Properties
SnPP is a competitive inhibitor of heme oxygenase, an enzyme which degrades heme to bilirubin, prevents the development of hyperbilirubinemia, and reduces bilirubin levels in plasma. This compound is also found to directly inactivate DENV and YFV infectious particles and has the potential to have antiviral activity against numerous organisms. | |
CAS No. |
14325-05-4 |
Molecular Formula |
C34H32N4O4Sn |
Molecular Weight |
679.4 g/mol |
IUPAC Name |
3-[(4Z,10Z,14Z)-18-(2-carboxyethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;tin(4+) |
InChI |
InChI=1S/C34H32N4O4.Sn/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H,39,40)(H,41,42);/q-4;+4/b25-13-,26-13?,27-14?,28-15-,29-14-,30-15?,31-16?,32-16?; |
InChI Key |
VWEYNEFKXXWVHZ-IBPJAKCHSA-N |
Isomeric SMILES |
CC\1=C(C2=CC3=C(C(=C([N-]3)/C=C\4/C(=C(/C(=C/C5=C(C(=C([N-]5)/C=C1\[N-]2)C=C)C)/[N-]4)C=C)C)C)CCC(=O)O)CCC(=O)O.[Sn+4] |
SMILES |
CC1=C(C2=CC3=C(C(=C4N3[Sn]56N2C1=CC7=C(C(=C(N75)C=C8N6C(=C4)C(=C8C=C)C)C)C=C)C)CCC(=O)O)CCC(=O)O |
Canonical SMILES |
CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=CC5=C(C(=C([N-]5)C=C1[N-]2)C=C)C)[N-]4)C=C)C)C)CCC(=O)O)CCC(=O)O.[Sn+4] |
Appearance |
A crystalline solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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